4-(Naphthalen-2-yl)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-naphthalen-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c17-16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-11,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRHUNSXEDESLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70284931 | |
| Record name | 4-(naphthalen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6336-82-9 | |
| Record name | 6336-82-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39892 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(naphthalen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Naphthalenyl)phenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YVS55A8NMM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies: Advanced Approaches for 4 Naphthalen 2 Yl Phenol and Its Analogues
Direct Synthetic Routes to 4-(Naphthalen-2-yl)phenol
The direct formation of the aryl-aryl bond between a naphthalene (B1677914) and a phenol (B47542) moiety is a key challenge in synthesizing this compound. Several modern catalytic and non-catalytic methods have been developed to achieve this transformation efficiently.
Cross-Coupling Strategies for Aryl-Aryl Bond Formation (e.g., Palladium-Catalyzed Coupling Reactions)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. acs.org The Suzuki-Miyaura coupling, in particular, has been effectively utilized for the synthesis of biaryl compounds. For instance, the nickel-catalyzed cross-coupling of 2-methoxynaphthalene (B124790) with methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate has been reported to produce methyl 4-(naphthalen-2-yl)benzoate. orgsyn.org This method highlights the potential for coupling naphthalene precursors with functionalized benzene (B151609) rings. The conversion of phenols to aryl triflates is a classic strategy to activate the C(aryl)-O bond for oxidative addition to a metal catalyst. orgsyn.org However, concerns over cost and waste from fluorine-based leaving groups have spurred the development of new catalytic methods using more economical phenol derivatives like methoxyarenes. orgsyn.org
Recent advancements have also demonstrated the utility of palladium-catalyzed reactions for constructing complex heterocyclic systems fused with naphthalene rings. For example, palladium-catalyzed formal [5 + 4] cycloaddition reactions between 4-vinyl-4-butyrolactones and azadienes have been developed to synthesize benzofuran-fused 9-membered heterocyclic compounds. acs.org Furthermore, palladium-catalyzed hydroxylation of aryl halides, including naphthalenyl systems, provides a direct route to phenolic compounds. acs.org A notable example is the synthesis of naphthalen-1-ol from 1-bromonaphthalene (B1665260) using a palladacycle precatalyst. acs.org
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAF) presents an alternative pathway for the synthesis of arylphenols. This reaction involves the replacement of a substituent on an aromatic ring by a nucleophile. libretexts.org The reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com The mechanism typically proceeds through a two-step addition-elimination process, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org
While the direct synthesis of this compound via this method is less commonly reported, the principles of SNAF are applicable. For instance, the reaction of an activated halonaphthalene with a phenoxide nucleophile could theoretically yield the desired product. The reactivity of the aryl halide is a key factor, with fluorides generally being the best leaving groups in activated systems. masterorganicchemistry.com The use of strong bases like sodium hydroxide (B78521) to generate the phenoxide in situ is a common practice. youtube.com
Oxidative Coupling Mechanisms in Naphthylphenol Synthesis
Oxidative coupling reactions offer a direct and atom-economical method for the formation of C-C bonds between phenolic compounds. nih.gov These reactions mimic natural biosynthetic pathways and can be catalyzed by various metal complexes. nih.govjraic.com The mechanism often involves the generation of radical intermediates through single-electron transfer processes. acs.org
The selective cross-coupling of phenols and naphthols can be achieved using oxidants like periodic acid (H5IO6) in solvents such as hexafluoroisopropanol (HFIP). nsf.gov This method has been successfully applied to the coupling of various phenols with arenes, including naphthalene derivatives. nsf.gov For example, the reaction of 2,6-dimethoxyphenol (B48157) with electron-rich arenes can yield para-coupled products. nsf.gov The regioselectivity of the coupling (para-para, para-ortho, or ortho-ortho) is influenced by the substitution pattern of the phenol and the reaction conditions. nsf.gov Electrochemical methods have also emerged as a powerful tool for dehydrogenative C-C coupling of phenols, offering a metal-free alternative. researchgate.net
Derivatization Strategies for this compound Analogues
Once the this compound core is established, further derivatization can lead to a diverse range of analogues with tailored properties. This section focuses on the synthesis of Schiff bases and triazole derivatives, which are prominent classes of compounds with significant chemical and biological interest.
Synthesis of Schiff Bases from Phenolic Naphthalene Precursors
Schiff bases, or imines, are formed by the condensation reaction between a primary amine and an aldehyde or ketone. ajchem-a.com The azomethine group (-C=N-) is a key feature of these compounds. ajchem-a.com The synthesis of Schiff bases from phenolic naphthalene precursors typically involves reacting a naphthaldehyde or a naphthylamine with a corresponding amine or aldehyde.
For example, (E)-4-((naphthalen-2-ylimino) methyl) phenol has been synthesized by reacting 4-hydroxybenzaldehyde (B117250) with naphthalene-2-amine. researchgate.net Similarly, 1-(E)-(4-((E)-4-nitrobenzylidene)amino)phenyl)imino)methyl)naphthalen-2-ol was prepared from the reaction of p-phenylenediamine (B122844) with 2-hydroxy-1-naphthaldehyde (B42665) and 4-nitrobenzaldehyde. nih.gov These reactions are often carried out in a suitable solvent like ethanol, sometimes with a catalytic amount of acid. ajchem-a.comresearchgate.net The formation of the Schiff base is confirmed by the appearance of a characteristic imine peak in the 13C-NMR spectrum and the absence of the amine stretching bands in the FT-IR spectrum. researchgate.net
| Precursor 1 | Precursor 2 | Schiff Base Product | Reference |
| 4-Hydroxybenzaldehyde | Naphthalene-2-amine | (E)-4-((Naphthalen-2-ylimino) methyl) phenol | researchgate.net |
| p-Phenylenediamine, 2-Hydroxy-1-naphthaldehyde | 4-Nitrobenzaldehyde | 1-(E)-(4-((E)-4-nitrobenzylidene) amino) phenyl)imino) methyl)naphthalen-2-ol | nih.gov |
| 2-Hydroxy-1-naphthaldehyde | 4-Aminoantipyrine | Compound A (structure not fully specified) | ajchem-a.com |
Triazole-Based Derivatization via Click Chemistry Approaches
"Click chemistry" refers to a set of powerful, reliable, and selective reactions for the rapid synthesis of diverse compounds. chemistrytalk.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent click reaction, leading to the formation of 1,4-disubstituted 1,2,3-triazoles. chemistrytalk.orgorganic-chemistry.orgsigmaaldrich.com This methodology has been widely adopted for the derivatization of various molecular scaffolds, including those containing naphthalene and phenol moieties.
The synthesis of naphthalene-1,2,3-triazole derivatives has been achieved with high yields through the CuAAC reaction of 1-(prop-2-yn-1-yloxy)naphthalene with various aromatic azides. tandfonline.com The reaction is typically catalyzed by in situ generated Cu(I) from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. tandfonline.com The use of a stabilizing ligand such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) can enhance the reaction efficiency. tandfonline.com This approach allows for the modular synthesis of a library of triazole-containing naphthalene derivatives. tandfonline.comnih.govraco.cat For instance, a series of 1,4-disubstituted 1,2,3-triazoles were synthesized via the Huisgen's 1,3-dipolar cycloaddition between terminal alkynes and methyl 2-azidoacetate with a Cu(I) catalyst. nih.gov
| Alkyne Precursor | Azide Precursor | Catalyst System | Triazole Product Class | Reference |
| 1-(Prop-2-yn-1-yloxy)naphthalene | Aromatic azides | CuSO4/Sodium ascorbate, TBTA | Naphthalene-1,2,3-triazole derivatives | tandfonline.com |
| Terminal alkynes | Methyl 2-azidoacetate | Cu(I) | 1,4-Disubstituted 1,2,3-triazoles | nih.gov |
| Acetylene-containing piperazines | In situ formed aryl azides | CuI | 1,2,3-Triazole-linked dopamine (B1211576) D3 receptor ligands | nih.gov |
Synthesis of Imidazole (B134444) and other Heterocyclic Analogues
The incorporation of a this compound scaffold into heterocyclic structures like imidazoles, triazoles, and oxadiazoles (B1248032) has led to novel compounds with significant biological activities. The synthesis of these analogues often involves multi-component reactions or sequential chemical transformations.
A solvent-free reaction method has been employed for the synthesis of imidazole derivatives. researchgate.net For instance, heating a mixture of 2-bromo-2′-acetonaphthone, a primary amine (like aniline), an aldehyde, and ammonium (B1175870) acetate (B1210297) at 130°C yields trisubstituted imidazoles such as 2-(4-methylphenyl)-4-(naphthalen-2-yl)-1-phenyl-1H-imidazole. researchgate.net This approach highlights a move towards more environmentally benign procedures. Another green approach involves the sequential, one-pot synthesis of N-(naphthalen-1-yl)-2-(4-oxo-4,5-dihydro-1H-imidazole-2-yl)acetamide, which has been achieved with a 74% yield. acs.org
Other heterocyclic systems have also been synthesized. Click chemistry has been utilized to create triazole analogues, such as 2-(4-(naphthalen-2-yl)-1H-1,2,3-triazol-1-yl)phenol, by reacting 2-azidophenol (B1279503) with naphthyl-2-acetylene. researchgate.net Furthermore, 1,3,4-oxadiazole (B1194373) analogues, like 2-(5-(naphthalen-2-ylamino)-1,3,4-oxadiazol-2-yl)phenol, have been synthesized, demonstrating the versatility of the naphthalene-phenol framework in constructing diverse heterocyclic systems. tandfonline.com The synthesis of naphthalene-1,4-dione analogues with imidazole rings has also been reported, with some compounds showing potent anticancer activity. rsc.org For example, the 2-methyl substituted imidazole analogue 44 displayed an IC₅₀ of 6.4 μM against human endometrial cancer cells. rsc.org
The table below summarizes the synthesis of various heterocyclic analogues incorporating the naphthalenyl-phenol moiety.
| Heterocyclic Analogue | Synthetic Method | Key Reagents | Yield | Reference |
|---|---|---|---|---|
| 2-(4-methylphenyl)-4-(naphthalen-2-yl)-1-phenyl-1H-imidazole | Solvent-free heating at 130°C | 2-Bromo-2′-acetonaphthone, 4-Methylbenzaldehyde, Aniline | 72% | researchgate.net |
| 2-(5-(naphthalen-2-ylamino)-1,3,4-oxadiazol-2-yl)phenol | Multi-step synthesis | N/A | 90% | tandfonline.com |
| N-(Naphthalen-1-yl)-2-(4-oxo-4,5-dihydro-1H-imidazole-2-yl)acetamide | Solvent-free, sequential one-pot reaction | Cyclohexylamine, Ethylcyanoacetate, Ethylglycinate hydrochloride | 74% | acs.org |
| 2-(4-(Naphthalen-2-yl)-1H-1,2,3-triazol-1-yl)phenol | Click Chemistry | 2-Azidophenol, Naphthyl-2-acetylene | N/A | researchgate.net |
| 4-(4-methoxyphenyl)-2-(naphthalen-2-yl)-2,3-dihydrobenzo[b] Current time information in Bangalore, IN.scispace.comthiazepine | Multi-step synthesis | N/A | N/A | core.ac.uk |
Azo Dye Synthesis Incorporating Naphthol/Phenol Moieties
Azo dyes, characterized by the -N=N- functional group, represent a major class of industrial colorants. scispace.com The synthesis of these dyes frequently involves the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile, such as a phenol or naphthol. scispace.comnih.gov This process allows for the creation of a vast array of colors. tandfonline.comresearchgate.net
The general procedure involves dissolving the primary aromatic amine in an acidic solution and cooling it to 0-5°C. scispace.comcuhk.edu.hk An aqueous solution of sodium nitrite (B80452) is then added dropwise to form the diazonium salt. scispace.comlibretexts.org Concurrently, the coupling component (e.g., 2-naphthol (B1666908) or phenol) is dissolved in an alkaline solution, typically 10% sodium hydroxide, and also cooled to 0-5°C. cuhk.edu.hklibretexts.org The cold diazonium salt solution is then slowly added to the alkaline naphthol or phenol solution with constant stirring. cuhk.edu.hk This coupling reaction results in the formation of the azo dye, which often precipitates out of the solution as a brightly colored solid. libretexts.org
For instance, the synthesis of 1-(4-hydroxyphenylazo)-2-naphthol (B4646304) is achieved by diazotizing 4-aminophenol (B1666318) with sodium nitrite and hydrochloric acid, followed by coupling with an alkaline solution of naphthalen-2-ol. cuhk.edu.hk Similarly, reacting a benzenediazonium (B1195382) chloride solution with an alkaline solution of phenol produces a yellow-orange precipitate. libretexts.org The use of naphthalen-2-ol under the same conditions results in an intense orange-red precipitate. libretexts.org
The table below outlines the synthesis of representative azo dyes from naphthol and phenol precursors.
| Azo Dye Product | Diazonium Component | Coupling Component | Reaction Conditions | Reference |
|---|---|---|---|---|
| 1-(4-hydroxyphenylazo)-2-naphthol | 4-Aminophenol | Naphthalen-2-ol | 0-5°C, NaOH | cuhk.edu.hk |
| 1-((4-Chlorophenyl)diazenyl)naphthalen-2-ol | 4-Chloroaniline | 2-Naphthol | 0-5°C, NaOH | researchgate.net |
| Yellow-orange azo compound | Aniline | Phenol | 0-5°C, NaOH | libretexts.org |
| Orange-red azo compound | Aniline | Naphthalen-2-ol | 0-5°C, NaOH | libretexts.org |
Green Chemistry Principles and Sustainable Synthesis of Naphthylphenols
The principles of green chemistry are increasingly being integrated into the synthesis of naphthylphenols and their derivatives to minimize environmental impact. synthiaonline.comroyalsocietypublishing.org Key strategies include the use of safer solvents, alternative energy sources like microwave irradiation, solvent-free reaction conditions, and efficient catalysts. mdpi.comdergipark.org.tr
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption. dergipark.org.tr For example, a microwave-assisted green synthesis for anilines and phenols has been developed that operates without transition metals, ligands, or organic solvents. tandfonline.com
Solvent-free, or solid-state, reactions are another cornerstone of sustainable synthesis. dergipark.org.tr The synthesis of N-((2-hydroxynaphthalen-1-yl) (4-nitrophenyl) methyl)-N-methyl acetamide (B32628) from 2-naphthol, p-nitrobenzaldehyde, and N-methyl acetamide has been optimized under solvent-free conditions. seejph.com Using trichloroacetic acid (TCA) as a catalyst at 405 K resulted in an 80% yield, while the more environmentally benign montmorillonite (B579905) K10 clay catalyst gave a 61% yield under similar conditions. seejph.com
The use of novel catalytic systems also contributes to greener synthetic pathways. In the synthesis of azo dyes based on naphthols and phenols, molybdate (B1676688) sulfuric acid has been used as an efficient and reusable catalyst, allowing for short reaction times and high yields under mild conditions. tandfonline.com These examples demonstrate a clear trend towards developing more sustainable methods for the synthesis of this important class of compounds.
Optimization of Reaction Conditions and Yield Enhancement
Optimizing reaction conditions is crucial for maximizing product yield, reducing waste, and improving the economic viability of a synthetic process. For the synthesis of this compound and its analogues, this often involves fine-tuning parameters such as the choice of catalyst, solvent, base, temperature, and reactant stoichiometry, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.
The Suzuki-Miyaura coupling is a prominent method for forming the C-C bond between the naphthalene and phenol rings. The optimization of this reaction is well-documented. For instance, in the synthesis of biaryl phenols, various parameters are systematically varied. Studies have shown that the choice of base can have a significant impact on yield; in one case, Na₃PO₄ was found to be optimal, affording the desired biphenol in 73% yield. acs.org In a nickel-catalyzed Suzuki coupling, a screen of different bases identified K₃PO₄ as the most efficient, and optimizing the reaction time to one hour resulted in a near-quantitative yield of 99%. acs.org
The systematic optimization of reaction conditions for the synthesis of a phenol product is shown in the table below, illustrating the effect of varying the catalyst, mole ratio, and solvent.
| Entry | Catalyst (mol%) | Reactant Mole Ratio (1b:2a) | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | 10 | 1:1.5 | DCM | RT | 34% | rsc.org |
| 2 | 10 | 1:1.2 | DCM | RT | 49% | rsc.org |
Table data adapted from a study on the optimization of phenol product synthesis. rsc.org
Furthermore, high-throughput screening methods using microdroplet reactions have been developed to rapidly determine the optimal conditions for the synthesis of complex molecules like 4-(benzo[g]quinoxalin-2-yl)phenol, an analogue of this compound. frontiersin.org In other work, optimizing the synthesis of N-((2-hydroxynaphthalen-1-yl) (4-nitrophenyl) methyl)-N-methyl acetamide involved testing different catalysts and adjusting the molar ratio of reactants, which increased the yield significantly. seejph.com Keeping a slight excess of N-methyl acetamide (1:1.5 molar ratio to 2-naphthol) was found to be advantageous, leading to an 80% yield with a TCA catalyst. seejph.com These examples underscore the importance of meticulous optimization in achieving efficient and high-yielding syntheses.
Advanced Spectroscopic and Structural Elucidation of 4 Naphthalen 2 Yl Phenol Derivatives
Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of phenolic compounds, including 4-(naphthalen-2-yl)phenol and its derivatives. Techniques such as Quadrupole Time-of-Flight (QTOF) and Orbitrap mass analyzers provide exceptional mass accuracy, typically below 5 ppm, allowing for the precise determination of elemental compositions. nih.gov The exact monoisotopic mass of this compound (C₁₆H₁₂O) is 220.088815 Da, a value readily verifiable by HRMS. nih.gov This high level of precision is instrumental in distinguishing between isomers and isobaric compounds within complex mixtures, a common challenge in the analysis of polyphenols. nih.govnih.gov
The fragmentation pathways of this compound under ionization, typically Electron Ionization (EI) or Electrospray Ionization (ESI), provide structural insights. For phenols, the molecular ion peak (M⁺) is often strong and can be the base peak. youtube.com Fragmentation of the parent molecule can proceed through several characteristic pathways. A common fragmentation for phenols involves the loss of a hydrogen atom followed by the elimination of carbon monoxide (CO), leading to the formation of a cyclopentadienyl cation. Another typical fragmentation pattern in aromatic compounds involves the formation of a stable tropylium cation (m/z 91) through rearrangement, although this is more characteristic for compounds with a benzyl moiety. youtube.com
In the case of this compound, the fragmentation would likely involve cleavages around the biphenyl linkage and within the naphthalene (B1677914) and phenol (B47542) rings. The stability of the aromatic systems suggests that the molecular ion will be prominent. Key fragment ions would arise from the loss of small neutral molecules like CO and H₂O. High-resolution tandem mass spectrometry (MS/MS) experiments are essential to elucidate these complex fragmentation patterns, providing definitive structural confirmation. nih.gov The use of derivatization agents, such as trimethylsilyl (TMS) groups, can enhance volatility for gas chromatography-mass spectrometry (GC-MS) analysis and produce characteristic fragment ions that aid in structural elucidation. researchgate.net
Single Crystal X-ray Diffraction for Definitive Molecular and Supramolecular Structures
The crystal system, space group, and unit cell parameters are fundamental descriptors of a crystalline solid. These parameters define the symmetry and the dimensions of the repeating unit that builds the entire crystal. Studies on derivatives containing the naphthalen-yl-phenol moiety reveal a preference for centrosymmetric space groups within monoclinic or orthorhombic crystal systems, which is common for organic molecules.
For instance, the derivative 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile crystallizes in the centrosymmetric monoclinic space group P2₁/n. nih.gov Another related compound, 2-[(E)-(naphthalen-2-yl)iminomethyl]phenol, was found to crystallize in the orthorhombic system with the space group Pca2₁. researchgate.netnih.gov These findings illustrate how modifications to the core structure influence the crystal packing and symmetry.
Below is a table summarizing the crystallographic data for selected derivatives.
| Compound Name | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile nih.gov | C₂₂H₁₄N₂O | Monoclinic | P2₁/n | - | - | - | - | - | - |
| 2-[(E)-(naphthalen-2-yl)iminomethyl]phenol researchgate.netnih.gov | C₁₇H₁₃NO | Orthorhombic | Pca2₁ | 13.6348(17) | 5.8768(7) | 15.869(2) | 90 | 1271.5(3) | 4 |
| Di(naphthalen-2-yl)sulfane scispace.com | C₂₀H₁₄S | Monoclinic | C2/c | 11.231(2) | 16.944(4) | 7.828(2) | 94.664(4) | 1405.9(3) | 4 |
Note: Specific unit cell parameters for the first compound were not detailed in the abstract.
The supramolecular architecture of crystals containing the this compound framework is governed by a combination of non-covalent interactions. rsc.org The phenolic hydroxyl group is a potent hydrogen bond donor, readily forming O-H···O or O-H···N hydrogen bonds with suitable acceptor groups on neighboring molecules. These interactions are fundamental in directing molecular self-assembly. utwente.nl
In addition to hydrogen bonding, the planar, electron-rich naphthalene and phenol rings are predisposed to engage in π-π stacking interactions. scirp.org These interactions, driven primarily by dispersion forces, contribute significantly to the stabilization of the crystal lattice. nih.gov The geometry of these stacks can vary, with common arrangements being parallel-displaced or T-shaped. For example, in the crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile, molecules form inversion-related dimers via N—H⋯O hydrogen bonds, and these dimers further interact through π–π stacking. nih.gov The centroid-to-centroid distances in such interactions are typically in the range of 3.3 to 3.8 Å.
The flexibility of the bond linking the naphthalene and phenol rings allows for conformational variations. The dihedral angle between the planes of the two aromatic systems is a key conformational descriptor. In the solid state, this angle is determined by a balance between intramolecular steric effects and the optimization of intermolecular packing forces. For instance, in 2-[(E)-(Naphthalen-2-yl)iminomethyl]phenol, the dihedral angle between the naphthyl and benzene (B151609) rings is a mere 8.09(10)°, indicating a nearly co-planar arrangement. researchgate.netnih.gov In another derivative, 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, the dihedral angle between the central pyridinyl and the phenolic ring is approximately 5.03°. scielo.org.co
Phenol-containing compounds, particularly those with ortho or para substituents that can engage in conjugation, may exhibit keto-enol tautomerism. researchgate.net While phenol itself exists overwhelmingly in the enol form, certain derivatives can exist as an equilibrium mixture of tautomers in solution or even co-exist in the crystalline state. For example, studies on related azo-naphthol dyes and Schiff bases show that the equilibrium between the enol and keto (hydrazone) forms can be influenced by the solvent and by intermolecular interactions in the solid state. researchgate.net The formation of specific tautomers can induce strain or unique packing motifs, sometimes leading to phenomena like crystal bending or twisting. nih.gov Single-crystal X-ray diffraction is a powerful tool to definitively identify the predominant tautomeric form in the solid state by precisely locating hydrogen atoms and analyzing bond length patterns within the molecule.
Thermal Analysis Techniques for Stability and Phase Transitions (e.g., Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA))
Thermal analysis techniques are employed to characterize the thermal stability and phase behavior of materials as a function of temperature. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, providing information about decomposition temperatures, thermal stability, and the composition of the material. abo.fi Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) measures the difference in temperature or heat flow between a sample and a reference, allowing for the detection of thermal events such as melting, crystallization, and glass transitions, even when no mass loss occurs. abo.fi
For aromatic compounds like this compound, TGA would be expected to show high thermal stability, with decomposition likely occurring at elevated temperatures. Naphthalene-based resins are known for their enhanced thermal stability compared to their simple phenyl-based counterparts. researchgate.net The decomposition process in an inert atmosphere might occur in a single or multiple steps, corresponding to the fragmentation of the molecule. researchgate.net
DTA/DSC analysis would reveal the melting point of the crystalline solid as a sharp endothermic peak. Other solid-state phase transitions might also be observable prior to melting. The study of various phenol derivatives shows that the decomposition onset temperature and the profile of the TGA/DTA curves are highly dependent on the molecular structure and the heating rate used in the experiment. mdpi.comijtonline.com For polymers and complex derivatives, TGA can also be used to determine the char yield at high temperatures, which is an indicator of fire resistance. researchgate.net
Computational Chemistry and Theoretical Investigations of 4 Naphthalen 2 Yl Phenol
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. A typical study would involve calculations using a specific functional (like B3LYP) and basis set (like 6-311+G(d,p)) to determine the molecule's characteristics.
Geometrical Optimization and Vibrational Frequency Analysis
Geometrical optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable structure. This process yields precise data on bond lengths, bond angles, and dihedral angles. For example, a study on a related Schiff base, 2-[(E)-(Naphthalen-2-yl)iminomethyl]phenol, determined that the dihedral angle between the naphthalene (B1677914) and benzene (B151609) rings is 8.09 (10)°. researchgate.netnih.gov A similar analysis for 4-(Naphthalen-2-yl)phenol would provide the exact spatial arrangement of its atoms.
Vibrational frequency analysis is then performed on the optimized geometry. This calculation predicts the molecule's infrared and Raman spectra. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies and Distribution
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. worldwidejournals.com A study on the related compound 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, for instance, calculated the HOMO and LUMO energies to show that charge transfer occurs within the molecule. nih.gov For this compound, this analysis would reveal the distribution of electron density in these key orbitals and predict its electronic behavior.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. researchgate.netuni-muenchen.de It uses a color scale to indicate different electrostatic potential values, helping to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Typically, red indicates regions of negative potential (electron-rich, prone to electrophilic attack), while blue indicates positive potential (electron-poor, prone to nucleophilic attack). wolfram.comresearchgate.net An MEP map for this compound would highlight the negative potential around the oxygen atom of the hydroxyl group, identifying it as a primary site for electrophilic interaction.
Analysis of Non-Covalent Interactions (NCI) and Bader's Theory of Atoms-in-Molecules (AIM) for Weak Interactions
Non-Covalent Interaction (NCI) analysis is a method used to visualize and identify weak interactions like hydrogen bonds and van der Waals forces within a molecule or between molecules. chemtools.orgnih.govwikipedia.org It is based on the electron density and its derivatives.
Bader's Theory of Atoms-in-Molecules (QTAIM) provides a quantum mechanical definition of atoms, bonds, and molecular structure based on the topology of the electron density. researchgate.netwikipedia.orgias.ac.in By analyzing "bond critical points" (BCPs), QTAIM can characterize the nature and strength of chemical bonds and weaker interactions. uni-rostock.de Applying these methods to this compound would provide a detailed understanding of the weak intramolecular and intermolecular forces that govern its structure and properties.
Hirshfeld Surface Analysis and Fingerprint Plots for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a technique used to visualize and quantify the various intermolecular interactions within a crystal. nih.gov The surface is mapped with properties like d_norm, which identifies close intermolecular contacts. From the Hirshfeld surface, a 2D "fingerprint plot" is generated, which summarizes all the intermolecular contacts and provides a percentage contribution for each type of interaction. crystalexplorer.net
For example, a Hirshfeld analysis performed on a complex derivative, 4-(naphthalen-2-yl)-N-[(Z)-4-propoxybenzylidene]-1,3-thiazol-2-amine, revealed that the dominant intermolecular contacts were H···H (42.5%) and C···H/H···C (37.2%) interactions. nih.gov A similar analysis on this compound would quantify the specific contacts responsible for its crystal packing.
Thermodynamic Property Calculations (e.g., Heat Capacity, Entropy, Enthalpy) and Enthalpies of Formation
Using the vibrational frequencies obtained from DFT calculations, it is possible to calculate key thermodynamic properties based on statistical mechanics. These properties include heat capacity (C), entropy (S), and enthalpy (H). A computational study on the parent naphthalene molecule, for example, has reported its thermodynamic parameters. samipubco.com Such calculations for this compound would predict how its thermodynamic properties change with temperature.
Time-Dependent Density Functional Theory (TD-DFT) for Predicted Electronic Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. pku.edu.cn It extends the foundations of Density Functional Theory (DFT), which primarily describes the electronic ground state, to allow for the calculation of properties in the presence of time-dependent electromagnetic fields, such as light. mdpi.com Consequently, TD-DFT has become a standard computational tool for predicting the electronic absorption spectra (like UV-Vis spectra) of chemical compounds by calculating vertical excitation energies and their corresponding oscillator strengths. rsc.org
The application of TD-DFT to predict the absorption spectrum of this compound involves several computational steps. Initially, the molecule's ground-state geometry is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). This step ensures that the subsequent excitation energies are calculated from the most stable conformation of the molecule. Following optimization, the TD-DFT calculation is performed to compute the energies required to promote an electron from an occupied molecular orbital to an unoccupied one. These are known as vertical transitions, as they are assumed to occur without any change in the nuclear geometry.
The primary outputs of a TD-DFT calculation are the excitation energies (often expressed in electronvolts, eV), which can be converted to absorption wavelengths (λ, in nanometers), and the oscillator strength (f), a dimensionless quantity that represents the probability of a given electronic transition. Transitions with high oscillator strengths correspond to intense peaks in the experimental absorption spectrum. Furthermore, analysis of the molecular orbitals involved in the transitions (e.g., the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO) provides insight into the nature of the electronic excitation, such as identifying it as a π → π* or n → π* transition. For an aromatic system like this compound, the prominent absorptions in the UV-Vis region are expected to be dominated by π → π* transitions originating from the conjugated naphthalene and phenol (B47542) ring systems.
The table below illustrates the typical data generated from a TD-DFT calculation for a molecule such as this compound. This representative data showcases the predicted wavelengths, energies, oscillator strengths, and the principal molecular orbitals involved in the electronic transitions.
| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| 4.25 | 291.7 | 0.58 | HOMO -> LUMO (95%) |
| 4.70 | 263.8 | 0.21 | HOMO-1 -> LUMO (88%) |
| 5.15 | 240.7 | 0.45 | HOMO -> LUMO+1 (92%) |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of a set of chemical compounds with their biological activity or another specific property. nih.gov The fundamental principle of QSAR is that the structural differences among compounds in a series are responsible for the variations in their observed activities. By establishing a mathematical model, QSAR can be used to predict the properties of new, untested compounds, thereby guiding chemical synthesis and screening efforts. imist.maresearchgate.net
Developing a QSAR model for a property of this compound, such as its antioxidant or potential toxicological activity, would involve several key steps. First, a dataset of structurally related phenolic compounds with measured experimental activity values would be compiled. This dataset would include the target compound, this compound, alongside other phenols with varying substituents.
Next, for each compound in the dataset, a set of numerical parameters known as molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:
Constitutional: e.g., molecular weight, number of aromatic rings.
Topological: Describing atomic connectivity.
Physicochemical: e.g., the octanol-water partition coefficient (LogP), which measures lipophilicity.
Electronic: e.g., dipole moment, energies of the HOMO and LUMO, which can be derived from quantum chemical calculations. researchgate.net
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are employed to build a mathematical equation that links a selection of the most relevant descriptors to the observed activity. imist.ma The resulting model's predictive power is then rigorously assessed through internal and external validation techniques to ensure its robustness and reliability. nih.gov For phenolic compounds, descriptors related to electronic properties and lipophilicity have been shown to be important in modeling activities like antioxidant capacity. researchgate.net
The following table provides an illustrative example of a dataset that could be used to develop a QSAR model for the antioxidant activity of a series of phenolic compounds, including this compound.
| Compound | LogP (Descriptor) | HOMO Energy (eV) (Descriptor) | Antioxidant Activity (pIC50) (Experimental) |
|---|---|---|---|
| Phenol | 1.48 | -5.75 | 4.10 |
| 4-Methylphenol | 1.94 | -5.52 | 4.35 |
| 4-Biphenylphenol | 3.83 | -5.41 | 5.20 |
| This compound | 4.80 | -5.32 | 5.65 |
Reaction Mechanisms and Reactivity Studies Involving 4 Naphthalen 2 Yl Phenol
Detailed Mechanistic Pathways for the Formation of 4-(Naphthalen-2-yl)phenol
The synthesis of this compound can be achieved through several mechanistic pathways, most commonly involving carbon-carbon bond-forming cross-coupling reactions. One of the most prevalent methods is the Suzuki coupling reaction. A plausible mechanism involves the reaction of a naphthylboronic acid with a halophenol (e.g., 4-bromophenol) or, conversely, a hydroxyphenylboronic acid with a naphthyl halide. The catalytic cycle typically involves:
Oxidative Addition: A Palladium(0) catalyst adds to the aryl halide (e.g., 4-bromophenol) to form a Pd(II) species.
Transmetalation: The naphthyl group from the boronic acid derivative is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two aryl groups (naphthyl and hydroxyphenyl) are eliminated from the palladium complex, forming the C-C bond of this compound and regenerating the Pd(0) catalyst.
Alternative advanced synthetic routes to naphthol and naphthalene (B1677914) scaffolds include tandem reactions like the Ti(Oi-Pr)4-promoted photoenolization Diels–Alder (PEDA) reaction followed by aromatization. rsc.org Another approach involves the [4+2] cycloaddition of 2-pyrones with aryne intermediates, which subsequently undergo decarboxylative aromatization to yield multisubstituted naphthalenes. rsc.org
Elucidation of Reaction Mechanisms in Derivatization Reactions
Derivatization of this compound can occur at the phenolic hydroxyl group or on either of the aromatic rings through various reaction types.
Electrophilic Aromatic Substitution: The phenol (B47542) ring in this compound is highly activated towards electrophilic attack. byjus.com The hydroxyl group directs incoming electrophiles primarily to the ortho positions (positions 3 and 5), as the para position is blocked. Reactions such as halogenation, nitration, and Friedel-Crafts alkylation or acylation would be expected to proceed readily at these positions. libretexts.orgmlsu.ac.in The mechanism involves the attack of the electron-rich phenol ring on an electrophile (E+) to form a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion), followed by deprotonation to restore aromaticity. byjus.com The naphthalene ring is generally less reactive than the phenol ring towards electrophilic substitution. libretexts.org
Nucleophilic Substitution: Nucleophilic substitution can occur at the hydroxyl group. For instance, Williamson ether synthesis (reaction with an alkyl halide under basic conditions) or esterification (reaction with an acyl chloride or anhydride) would proceed via an initial deprotonation of the phenol to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the alkyl halide or acyl compound. nih.gov
Nucleophilic aromatic substitution (SNAr) on the aromatic rings is generally difficult unless the ring is activated by strong electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com However, novel methods have been developed for the SNAr of electron-rich halophenols, which proceed through a homolysis-enabled mechanism where a transient phenoxyl radical acts as a powerful electron-withdrawing group, facilitating nucleophilic attack. osti.gov This strategy could be applied to a halogenated derivative of this compound.
While direct addition to the stable aromatic rings is unfavorable, addition-elimination is the key mechanism for electrophilic and nucleophilic aromatic substitution. True addition reactions, such as catalytic hydrogenation, can reduce the aromatic rings, with the specific conditions influencing the extent and selectivity of the reduction.
Elimination reactions (E1, E2, E1cB) are not directly applicable to this compound itself but are relevant in the context of its derivatives. For example, if the hydroxyl group were converted to a good leaving group (like a tosylate) and a suitable proton were available on an adjacent carbon of an alkyl substituent, elimination could occur to form a double bond. Similarly, derivatization of the naphthalene or phenol ring to include an alkyl halide substituent could lead to elimination reactions under basic conditions.
Several classic rearrangement reactions are pertinent to naphthylphenol systems. slideshare.net
Fries Rearrangement: An aryl ester derivative of this compound (formed by acylating the hydroxyl group) could undergo a Lewis acid-catalyzed rearrangement. This intramolecular reaction would migrate the acyl group from the phenolic oxygen to one of the ortho positions on the phenol ring (position 3 or 5), yielding an acyl-substituted this compound.
Dakin Reaction: If an aldehyde group were introduced onto the phenol ring ortho to the hydroxyl group (at position 3 or 5), it could undergo the Dakin reaction. wiley-vch.de In this process, hydrogen peroxide in a basic solution oxidizes the aldehyde to a carboxylic acid, which is then replaced by a hydroxyl group, resulting in a dihydroxy-functionalized naphthalene derivative. slideshare.netwiley-vch.de
Bamberger Rearrangement: This reaction involves the acid-catalyzed rearrangement of N-phenylhydroxylamines to 4-aminophenols. wiley-vch.de While not directly applicable, a related N-naphthylhydroxylamine system could potentially rearrange to form an amino-substituted naphthol.
Pinacol Rearrangement: This reaction involves the acid-catalyzed rearrangement of a 1,2-diol to a ketone or aldehyde. slideshare.netnptel.ac.in If this compound were modified to contain a vicinal diol on a side chain, it could undergo this type of skeletal rearrangement.
Role of Catalysts and Solvent Effects on Reaction Selectivity and Rate
Catalysts and solvents play a critical role in directing the outcome of reactions involving this compound.
Catalysis: In electrophilic substitutions, Lewis acids (e.g., AlCl₃, FeCl₃) are often used to generate a more potent electrophile, thereby increasing the reaction rate. For instance, in Friedel-Crafts acylation, the Lewis acid coordinates to the acyl halide, creating a highly electrophilic acylium ion. stackexchange.com In cross-coupling reactions for its synthesis, transition metal catalysts like palladium are essential. researchgate.net The choice of ligands on the metal can significantly impact yield and selectivity.
Solvent Effects: The polarity of the solvent can dramatically influence reaction rates and selectivity. For polar or ionic mechanisms, polar solvents can stabilize charged intermediates and transition states, accelerating the reaction. A classic example is seen in the Friedel-Crafts acylation of naphthalene, where changing the solvent from carbon disulfide (non-polar) to nitrobenzene (polar) can shift the major product from the 1-isomer to the 2-isomer. libretexts.org For this compound, solvent choice could similarly influence the regioselectivity of substitution, potentially favoring attack on the phenol ring versus the naphthalene ring, or altering the ortho/para ratio in related systems. Studies on phenol hydrogenation have shown that solvents can also impact catalyst deactivation and reaction order. umaine.edu
Kinetic Studies and Activation Energy Determination
Kinetic studies provide quantitative insight into reaction mechanisms by determining rate laws, rate constants, and activation energies. For reactions involving this compound, such as its oxidation or derivatization, the rate of reaction would be monitored over time under various conditions (e.g., changing reactant concentrations, temperature).
For example, in a study on the oxidation of substituted phenols by a cupric-superoxo complex, the reaction was found to follow second-order kinetics. acs.org The second-order rate constant (k₂) was determined from the linear relationship between the observed rate constant (kobs) and the substrate concentration. acs.org A significant kinetic isotope effect (KIE) was observed when the phenolic proton was replaced with deuterium, indicating that the O-H bond is broken in the rate-determining step. acs.org
Similarly, investigations into the aqueous oxidation of various phenolic compounds by hydroxyl radicals found that the reactions followed pseudo-first-order kinetics. mdpi.com The rate constants were highly dependent on the nature of the substituents on the phenol ring. Electron-donating groups were found to accelerate the reaction, which is consistent with an electrophilic attack by the hydroxyl radical. mdpi.com
The table below presents representative kinetic data from studies on related phenolic compounds, illustrating the types of parameters determined in such analyses.
| Phenolic Compound | Reaction Type | Rate Constant Type | Rate Constant Value | Kinetic Isotope Effect (KIE) | Reference |
|---|---|---|---|---|---|
| p-OMe-2,6-di-tert-butylphenol | Oxidation by Cu(II)-superoxo complex | Second-order (k₂) | 23 M⁻¹s⁻¹ | 11 | acs.org |
| Phenol | Aqueous OH Oxidation | Pseudo-first-order (k_obs) | 4.11 x 10⁻⁴ s⁻¹ | Not Reported | mdpi.com |
| 4-Methylphenol | Aqueous OH Oxidation | Pseudo-first-order (k_obs) | 5.92 x 10⁻⁴ s⁻¹ | Not Reported | mdpi.com |
| 4-Nitrophenol | Aqueous OH Oxidation | Pseudo-first-order (k_obs) | 1.55 x 10⁻⁴ s⁻¹ | Not Reported | mdpi.com |
The activation energy (Ea) for a reaction involving this compound could be determined by measuring the rate constant at different temperatures and applying the Arrhenius equation. This would provide crucial information about the temperature sensitivity of the reaction and the energy barrier of the rate-determining step.
Advanced Applications of 4 Naphthalen 2 Yl Phenol and Its Functional Analogues
Medicinal Chemistry and Biological Activity of Naphthylphenols
Naphthylphenols, a class of phenolic compounds characterized by the presence of both naphthalene (B1677914) and phenol (B47542) moieties, have garnered significant attention in medicinal chemistry. Their unique structural framework allows for diverse biological activities, making them promising scaffolds for drug discovery and development.
The anticancer properties of naphthylphenol analogues are a key area of investigation. These compounds have demonstrated the ability to inhibit the growth of various cancer cell lines, primarily by inducing apoptosis, or programmed cell death. nih.govmdpi.com Apoptosis is a critical mechanism for removing damaged or abnormal cells, and its induction is a primary goal of many cancer therapies. nih.gov
Naphthalene derivatives have been shown to exert their anticancer effects through multiple mechanistic pathways, including the inhibition of microtubule polymerization and the disruption of crucial cell signaling. nih.gov For instance, research on naphthalene-substituted triazole spirodienones revealed potent antiproliferative activity against several human cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). nih.gov One particular compound from this class demonstrated remarkable cytotoxicity by arresting the cell cycle and inducing apoptosis in MDA-MB-231 cells. nih.gov Similarly, certain naphthalen-1-yloxyacetamide derivatives have shown potent cytotoxic activity against the MCF-7 breast cancer cell line. nih.gov Mechanistic studies on these derivatives indicated they can halt the cell cycle in the G1 phase and trigger apoptosis by modulating key regulatory proteins. nih.gov
The process of apoptosis induction by these compounds often involves the intrinsic (mitochondrial) pathway. nih.govwalshmedicalmedia.com This is characterized by the disruption of the mitochondrial membrane potential, an increase in reactive oxygen species (ROS), and the activation of caspases, which are enzymes that execute the process of cell death. nih.gov Studies have shown that treatment with certain naphthyl-containing compounds leads to a downregulation of anti-apoptotic proteins like Bcl-2 and an upregulation of pro-apoptotic proteins such as Bax, tipping the cellular balance towards cell death. nih.govmdpi.com For example, a study on naphthylisoquinoline compounds against MCF-7 and MDA-MB-231 breast cancer cells confirmed the induction of apoptosis via the intrinsic pathway, evidenced by nuclear membrane deformation and elevated ROS production. nih.gov
Table 1: Antiproliferative Activity of Naphthalene-Substituted Triazole Spirodienones
| Cancer Cell Line | Reported IC₅₀ Value Range (μM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 0.03 - 0.26 | nih.gov |
| HeLa (Cervical Cancer) | 0.07 - 0.72 | nih.gov |
| A549 (Lung Cancer) | 0.08 - 2.00 | nih.gov |
Phenolic compounds, including those with naphthyl groups, are well-documented for their antimicrobial properties against a wide array of pathogens. nih.govnih.gov Naphthalene derivatives have been identified as a promising class of antimicrobials effective against various human pathogens, including bacteria and fungi. researchgate.netijpsjournal.com Their mechanism of action often involves disrupting the microbial cell membrane, leading to increased permeability and eventual cell death. frontiersin.org
In terms of antibacterial activity , studies have shown that the efficacy of phenolic compounds can be greater against Gram-positive bacteria than Gram-negative bacteria. nih.gov The structural features of these molecules, such as the presence and position of hydroxyl groups and the length of alkyl chains, play a crucial role in determining their toxicity to microbes. nih.govmdpi.com For example, certain synthetic 2-acyl-1,4-naphthohydroquinones have been evaluated for their activity against various bacterial strains. researchgate.net Research on other naphthalene derivatives has demonstrated potent activity against pathogens like Staphylococcus aureus and Escherichia coli. ijpsjournal.com
Regarding antifungal efficacy , naphthylphenols and their analogues have shown significant activity against various fungal species, including clinically relevant Candida strains. ijpsjournal.commdpi.com Some Candida species are known for their resistance to standard antifungal treatments, making the discovery of new active compounds particularly important. researchgate.netmdpi.com Studies on 2-acyl-1,4-naphthohydroquinones and related aminobenzylnaphthols have demonstrated their ability to inhibit the growth of Candida albicans and other fungi. researchgate.netnih.gov The antifungal activity of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit visible fungal growth. researchgate.net For instance, certain 2-acylbenzohydroquinones, which are structurally related to naphthohydroquinones, showed potent activity against Candida krusei and Rhizopus oryzae, with MIC values comparable to the standard antifungal drug amphotericin B. researchgate.net
Table 2: Antifungal Activity of a 2-Acylbenzohydroquinone Analogue (Compound 4)
| Fungal Strain | Reported MIC Value (μg/mL) | Reference |
|---|---|---|
| Candida krusei | 2 | researchgate.net |
| Rhizopus oryzae | 4 | researchgate.net |
| Amphotericin B (Control) | 1 | researchgate.net |
Phenolic compounds are renowned for their antioxidant properties, which stem from their ability to scavenge free radicals. nih.govnih.gov Free radicals are highly reactive molecules that can cause oxidative stress, a process implicated in numerous diseases. nih.gov The antioxidant action of phenols typically occurs through two primary mechanisms: hydrogen atom transfer (HAT) and single-electron transfer (SET). nih.gov In the HAT mechanism, the phenolic antioxidant donates a hydrogen atom to a free radical, neutralizing it. nih.gov
The structure of a naphthylphenol, particularly the position of the hydroxyl (-OH) group on the naphthalene ring system, significantly influences its antioxidant activity. torvergata.it Studies on dihydroxynaphthalenes (DHNs) have revealed that isomers with an α-substitution pattern (hydroxyl group at position 1) exhibit higher antioxidant power compared to those with a β-substitution pattern (hydroxyl group at position 2). torvergata.it For example, 1,8-DHN was identified as a top-performing antioxidant, partly due to its unique hydrogen-bonded structure which facilitates a rapid hydrogen atom transfer process. torvergata.it
The effectiveness of these compounds as antioxidants is often quantified using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. torvergata.it The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. ui.ac.id The FRAP assay confirms the reducing power of the antioxidant compounds. torvergata.it The stability of the phenoxy radical formed after the hydrogen donation is a key factor determining the antioxidant activity. researchgate.net
The ability of naphthylphenols and their derivatives to inhibit specific enzymes is a growing area of research with significant therapeutic implications. Enzyme inhibition can modulate biological pathways involved in various diseases, including cancer and inflammatory conditions. nih.gov
Naphthalene-based scaffolds have been successfully developed as potent inhibitors for several enzymes. For instance, a series of compounds with naphthalene and quinoline scaffolds demonstrated superior inhibition of peptidyl arginine deiminases (PADs), enzymes linked to cancer and autoimmune disorders. nih.gov Specifically, hydroxyl-substituted naphthalene compounds were identified as highly effective inhibitors of PAD1 and PAD4, with IC₅₀ values in the low micromolar range. nih.gov
While specific studies on 4-(Naphthalen-2-yl)phenol as an inhibitor for steroid sulfatase or Aurora Kinase A are not prominently detailed in the provided context, the broader class of phenolic and polyphenolic compounds is known for its enzyme-inhibiting properties. mdpi.com The structural features of the naphthalene moiety, such as its planarity and options for substitution, make it an attractive scaffold for designing specific enzyme inhibitors. nih.gov The development of such inhibitors often relies on understanding the structure-activity relationship (SAR), which links the chemical structure of the compound to its biological activity. nih.gov
Computational methods, particularly molecular docking, are invaluable tools in modern drug discovery for predicting and analyzing the interactions between a small molecule (ligand), like this compound, and a biological target (receptor), typically a protein or enzyme. nih.gov These in silico techniques help to elucidate the mechanism of action at a molecular level and guide the design of more potent and selective compounds. nih.gov
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov This information is crucial for understanding how a compound exerts its biological effect. For example, docking studies have been used to show how the antifungal compound phenol, 2,4-bis(1,1-dimethylethyl) effectively binds to the active site of the mitochondrial F₁F₀ ATP synthase enzyme in a fungal pathogen. nih.gov
In the context of naphthylphenol-based enzyme inhibitors, computational analyses have revealed key interactions that stabilize the ligand-receptor complex. For PAD4 inhibitors, docking simulations showed that the naphthalene ring engages in π–π stacking and cation–π interactions with specific amino acid residues (like His640) in the enzyme's active site. nih.gov These interactions are critical for stabilizing the binding conformation and enhancing inhibitory potency. nih.gov Furthermore, such studies can uncover previously unrecognized binding sites, providing new strategies for inhibitor design. nih.gov This computational approach, part of a broader analysis of the polyphenol-protein interactome, helps to map the wide-ranging biological effects of these compounds. nih.gov
Materials Science and Engineering Applications
While the primary focus of research on this compound and its analogues has been in the biomedical field, the unique chemical properties of the naphthylphenol scaffold also lend themselves to applications in materials science and engineering. The rigid, aromatic structure of the naphthalene group combined with the reactive phenolic hydroxyl group makes these compounds valuable as monomers or building blocks for high-performance polymers and functional materials.
Phenolic compounds are used in the synthesis of resins and polymers due to their reactivity and the thermal stability imparted by their aromatic rings. The incorporation of a naphthalene moiety into a polymer backbone can enhance properties such as thermal stability, mechanical strength, and chemical resistance. These characteristics are highly desirable for advanced materials used in electronics, aerospace, and automotive industries.
Furthermore, the inherent antioxidant properties of the phenol group can be leveraged to create materials with enhanced durability. When incorporated into plastics or other materials, naphthylphenols can act as stabilizers, protecting the material from degradation caused by oxidation, UV light, and heat. This can extend the service life of the material and maintain its performance characteristics over time. While this remains an emerging area of application, the fundamental properties of naphthylphenols suggest significant potential for their use in the development of novel functional materials.
Supramolecular Chemistry and Self-Assembly of Naphthylphenol Architectures
The field of supramolecular chemistry focuses on the design and synthesis of complex, ordered structures held together by non-covalent interactions. Naphthylphenol derivatives are excellent building blocks for creating such architectures due to their ability to participate in hydrogen bonding, π-π stacking, and van der Waals forces.
Supramolecular synthons are structural units within molecules that can be reliably formed through intermolecular interactions. In the context of this compound, the hydroxyl group is a primary site for hydrogen bonding, enabling the formation of predictable patterns. The naphthalene ring, with its extended π-system, facilitates self-assembly through π-π stacking interactions. The strategic modification of the this compound backbone allows for the tuning of these interactions to create a variety of supramolecular architectures. The synthesis of these synthons often involves standard organic reactions to introduce functional groups that can direct the self-assembly process.
The promise of self-assembly lies in its potential to create complex, functional materials by allowing matter to shape itself. By separating the self-assembly process from the final material composition through techniques like ion exchange, researchers can design intricate architectures with tailored functionalities amolf.nl. This approach allows for the creation of materials with optimized properties for applications such as catalysis and micro-actuation amolf.nl. The design of self-assembling finite-size shells, for example, can be optimized by treating the assembly problem as a Boolean satisfiability problem for patch-patch interactions, which helps in selectively suppressing the formation of unwanted structures nih.gov.
The well-defined cavities and surfaces created by the self-assembly of naphthylphenol-based architectures make them suitable for host-guest chemistry and molecular recognition. These structures can selectively bind to other molecules (guests) based on size, shape, and chemical complementarity. The interactions governing this recognition are typically non-covalent and include hydrogen bonding, hydrophobic interactions, and electrostatic forces.
For instance, macrocyclic compounds like cyclodextrins, crown ethers, and calixarenes are known to form host-guest complexes with various guest molecules, including phenol derivatives researchgate.netmdpi.com. The formation of these complexes can significantly alter the properties of the guest molecule, such as enhancing its solubility and stability thno.org. For example, β-cyclodextrin can form inclusion complexes with phenol, where the hydrophobic phenyl group is encapsulated within the cyclodextrin cavity researchgate.net. This principle extends to more complex naphthylphenol structures, where the naphthalene moiety can be included in the cavity of a suitable host. The binding affinity in such host-guest systems is influenced by factors like the size and shape of the host's cavity and the nature of the intermolecular interactions thno.orgmdpi.com. The study of these interactions is crucial for applications in areas like drug delivery and chemical sensing thno.org.
Optoelectronic and Photonic Applications (e.g., Nonlinear Optical (NLO) Properties)
Materials with nonlinear optical (NLO) properties exhibit a response that is not linearly proportional to the strength of an applied electric field, such as that from intense laser light youtube.com. This can lead to phenomena like second-harmonic generation, where light is emitted at twice the frequency of the incident light youtube.com. Organic molecules, particularly those with strong electronic communication between donor and acceptor groups, often exhibit significant NLO responses youtube.com.
Derivatives of this compound are promising candidates for NLO applications due to the extended π-conjugated system of the naphthalene ring, which can be further functionalized with electron-donating and electron-withdrawing groups to enhance their NLO properties. Theoretical studies using Density Functional Theory (DFT) have been employed to calculate the NLO properties of molecules containing naphthalene linked to nitrophenyl groups, revealing that these systems can possess large first static hyperpolarizabilities researchgate.net. The NLO response can be tuned by modifying the molecular structure, for instance, by changing the number and position of nitro groups on the phenyl ring researchgate.net. Such materials are of interest for applications in optical switching, data storage, and image processing nih.govjhuapl.edu. The development of organic NLO materials offers advantages such as fast response times and the ability to tailor their properties through molecular engineering nih.govjhuapl.edu.
Liquid Crystalline Materials and Mesomorphic Behavior
Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. Molecules that form liquid crystal phases (mesogens) are typically elongated and rigid. The incorporation of the rigid naphthalene core into molecular structures is a common strategy for designing liquid crystalline materials nih.govresearchgate.netresearchgate.netdntb.gov.ua.
Derivatives of this compound, when appropriately functionalized, can exhibit mesomorphic behavior. The introduction of long alkyl or alkoxy chains, for example, can induce the formation of various liquid crystalline phases, such as nematic and smectic phases researchgate.netmdpi.com. The specific type of mesophase and the temperature range over which it is stable are influenced by the molecular structure, including the length of the terminal chains and the nature of the linking groups nih.govresearchgate.netmdpi.com. For instance, studies on naphthalene-based liquid crystals have shown that the presence of a lateral group on the aromatic ring can influence the transition temperatures of smectic phases nih.gov. The mesomorphic properties of these materials are typically investigated using techniques such as polarized optical microscopy (POM) and differential scanning calorimetry (DSC) nih.govmdpi.com. The unique optical and electrical properties of these materials make them suitable for applications in displays and sensors semanticscholar.org.
| Compound Type | Observed Mesophase(s) | Key Structural Features |
| Naphthyl Benzoate Esters | Nematic | Polar terminal groups and lateral substituents nih.gov |
| 2-Naphthyl-4-n-alkoxybenzoates | Monotropic Nematic | Long alkoxy chains (n-hexyloxy to n-hexadecyloxy) researchgate.net |
| Azomethine derivatives with fatty acid chains | Smectic A | Saturated and unsaturated fatty acid terminal chains mdpi.com |
| Naphthalene-based bent-core molecules | Nematic, Smectic C, Columnar | Bent molecular shape with terminal aromatic rings researchgate.net |
Catalytic Applications in Organic Synthesis
The unique electronic and steric properties of this compound and its derivatives also lend themselves to applications in catalysis, particularly as ligands in transition metal-catalyzed reactions.
Role as Ligands in Transition Metal Catalysis
In transition metal catalysis, ligands play a crucial role in modulating the reactivity and selectivity of the metal center. Phenol and its derivatives are versatile ligands due to the coordinating ability of the hydroxyl group and the potential for modification of the aromatic ring. The naphthalene moiety in this compound provides steric bulk and can influence the electronic properties of the metal center through its extended π-system.
Development of Organocatalytic Systems
While this compound itself is not extensively documented as a direct organocatalyst, its core structure is foundational to one of the most powerful classes of organocatalysts: chiral phosphoric acids (CPAs). These catalysts are frequently derived from 1,1'-bi-2-naphthol (BINOL), a dimeric analogue that shares the essential naphthyl-hydroxyl framework. beilstein-journals.orgrsc.org CPAs have emerged as highly versatile and effective Brønsted acid catalysts for a wide array of asymmetric transformations. rsc.orgresearchgate.net
The efficacy of these BINOL-derived catalysts stems from their well-defined, axially chiral structure. beilstein-journals.org The binaphthyl scaffold creates a constrained chiral microenvironment that allows for highly specific interactions with substrates. beilstein-journals.org The catalyst possesses a Brønsted acidic proton (OH) and a Lewis basic site (P=O), enabling it to function as a bifunctional catalyst that can simultaneously activate both electrophiles and nucleophiles. beilstein-journals.org This dual activation is crucial for achieving high levels of stereoselectivity in chemical reactions. beilstein-journals.org
The development of these organocatalytic systems has provided metal-free alternatives for numerous important chemical reactions. nih.govsigmaaldrich.com Key applications where BINOL-derived CPAs have proven to be privileged catalysts include:
Mannich Reactions : Catalyzing the addition of enolizable carbonyl compounds to imines. beilstein-journals.org
Friedel-Crafts Alkylations : Facilitating the enantioselective alkylation of electron-rich aromatic compounds like indoles and pyrroles. sigmaaldrich.comrsc.org
Transfer Hydrogenations : Enabling the metal-free reduction of imines and other unsaturated compounds using sources like Hantzsch esters. nih.govsigmaaldrich.com
Aldol-type and Aza-Ene-type Reactions : Controlling the stereochemical outcome of these fundamental carbon-carbon bond-forming reactions. rsc.orgresearchgate.net
The modularity and tunability of the 3,3' positions on the binaphthyl rings allow for fine-tuning of the catalyst's steric and electronic properties, further expanding the scope and efficiency of these organocatalytic systems. acs.org
Corrosion Inhibition Studies for Metal Protection
Functional analogues of this compound have demonstrated significant potential as corrosion inhibitors for metals in aggressive acidic environments. Schiff base derivatives, in particular, are effective due to the presence of heteroatoms (N, O) and the planar naphthalene rings, which facilitate strong adsorption onto metal surfaces.
A study investigating (E)-4-((naphthalen-2-ylimino)methyl)phenol (4NMP), a Schiff base synthesized from naphthalene-2-amine, evaluated its ability to protect mild steel in a 1 M hydrochloric acid (HCl) solution. Electrochemical analysis techniques, including potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), were used to assess its performance. The results indicated that 4NMP functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The inhibitor molecules form a protective film on the steel surface, which increases the resistance to charge transfer and slows the corrosion rate. The adsorption of 4NMP on the mild steel surface was found to follow the Langmuir isotherm, involving a competitive mechanism of physisorption and chemisorption.
The following table summarizes the inhibition efficiency of a related naphthalene-based Schiff base inhibitor on a magnesium alloy, demonstrating the increase in protection with higher concentrations.
| Inhibitor Concentration (mM) | Corrosion Rate (mm/year) | Inhibition Efficiency (IE %) | Surface Coverage (θ) |
|---|---|---|---|
| 0 | 1.2 | - | - |
| 5 | 0.735 | 38.75 | 0.3875 |
| 7.5 | 0.671 | 44.08 | 0.4408 |
| 10 | 0.418 | 65.16 | 0.6516 |
Chemical Sensing and Chemodetection Systems
The inherent fluorescence of the naphthalene moiety and the coordination capabilities of the phenol group make this compound derivatives excellent candidates for the development of chemosensors. nih.gov These sensors can detect specific ions through changes in their optical properties, such as fluorescence or color.
Derivatives of this compound, particularly Schiff bases formed from 2-hydroxy-1-naphthaldehyde (B42665), have been engineered as optical sensors for anions. One such sensor, created by combining 2-hydroxy-1-naphthaldehyde with para-nitroaniline, demonstrated high selectivity for cyanide (CN⁻) ions in solution. civilica.com
Upon interaction with cyanide, the sensor exhibited a distinct and visually perceptible color change from orange to blue. This response is attributed to the specific binding of the cyanide ion to the chemosensor molecule. The sensor showed a detection limit of 0.180 µM for cyanide, which is below the level stipulated by the World Health Organization (WHO) for drinking water. civilica.com The sensing mechanism was determined to involve a 1:1 stoichiometry between the sensor and the cyanide ion. civilica.com Such sensors are valuable for environmental monitoring due to their sensitivity and rapid response. civilica.com
Schiff bases derived from hydroxyl-substituted naphthaldehydes are widely used in the design of colorimetric sensors for various metal cations. pdeaamcollege.edu.in The imine nitrogen and phenolic oxygen atoms create an effective binding site that can chelate with metal ions. This coordination event often perturbs the electronic structure of the molecule, leading to a change in its light absorption properties and thus a visible color change. researchgate.netresearchgate.net
These naphthalene-based sensors have shown high selectivity for a range of metal ions, including Fe²⁺, Fe³⁺, Cu²⁺, Ni²⁺, and Al³⁺. pdeaamcollege.edu.innih.govresearchgate.net For example, a sensor synthesized from 2-hydroxy-1-naphthaldehyde can detect Cu²⁺ and Ni²⁺ ions, causing the solution to change from colorless to yellow. researchgate.netnih.gov The sensing mechanism often involves ligand-to-metal charge transfer (LMCT) or the inhibition of photo-induced electron transfer (PET), resulting in a distinct optical response. nih.govresearchgate.net The high sensitivity of these chemosensors makes them suitable for detecting trace amounts of metal ions in environmental and biological samples. rsc.org
The table below summarizes the colorimetric responses of various naphthalene-based Schiff base sensors to different metal cations.
| Sensor Base | Target Cation | Color of Sensor | Color of Sensor + Cation |
|---|---|---|---|
| 2-hydroxy-1-naphthaldehyde derivative | Cu²⁺ | Colorless | Yellow |
| 2-hydroxy-1-naphthaldehyde derivative | Ni²⁺ | Colorless | Yellow |
| Naphthalene-Pyridine Schiff Base | Fe²⁺ | Light Yellow | Dark Green |
| Naphthalene-Pyridine Schiff Base | Fe³⁺ | Light Yellow | Brown |
| Naphthalene-Pyridine Schiff Base | Cu²⁺ | Light Yellow | Yellow-Green |
| 2-Hydroxy-1-naphthaldehyde hydrazone | Al³⁺ | Colorless | Yellow-Green |
Future Directions and Emerging Research Avenues for 4 Naphthalen 2 Yl Phenol
Exploration of Advanced and Sustainable Synthetic Methodologies
The future of synthesizing 4-(Naphthalen-2-yl)phenol and its analogues lies in the development of advanced and sustainable methodologies that prioritize efficiency, safety, and environmental responsibility. A significant area of focus is the adoption of green chemistry principles. arabjchem.org This includes the use of environmentally benign solvents, catalysts, and energy sources. For instance, microwave-assisted organic synthesis and multicomponent reactions under solvent-free conditions are emerging as powerful techniques for the rapid and efficient production of complex molecules like naphthol derivatives. arabjchem.org
Future research will likely concentrate on the following:
Catalyst Development: The exploration of novel, cheaper, and biodegradable catalysts, such as tannic acid, is a promising avenue. arabjchem.org These catalysts can offer high yields and short reaction times while minimizing environmental impact.
Process Intensification: Techniques like flow chemistry are expected to play a crucial role in the scalable and controlled synthesis of naphthylphenols.
Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product will be a key consideration, reducing waste and improving sustainability.
| Synthetic Approach | Key Advantages |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, and enhanced reaction control. arabjchem.org |
| Multicomponent Reactions | High atom economy, reduced number of synthetic steps, and operational simplicity. arabjchem.org |
| Green Catalysis | Use of non-toxic, renewable, and biodegradable catalysts. arabjchem.org |
| Flow Chemistry | Improved safety, scalability, and process control. |
Rational Design of Next-Generation Functional Materials based on Naphthylphenols
The unique structural and electronic properties of this compound make it an attractive building block for the rational design of next-generation functional materials. The inherent characteristics of metal-organic frameworks (MOFs), such as high porosity, tunable compositions, and diverse structures, provide a blueprint for how naphthylphenol-based materials could be engineered for specific applications. researchgate.net
Future research in this area will likely focus on:
Polymer Science: Incorporating the naphthylphenol moiety into polymer backbones to enhance thermal stability, optical properties, and mechanical strength.
Organic Electronics: Designing and synthesizing novel organic semiconductors and light-emitting materials based on the this compound scaffold.
Supramolecular Chemistry: Utilizing the phenolic hydroxyl group and the aromatic system for the construction of complex, self-assembled architectures with tailored functions.
| Material Class | Potential Application | Design Strategy |
| High-Performance Polymers | Aerospace components, electronics | Incorporation of the rigid naphthyl group to increase glass transition temperature. |
| Organic Light-Emitting Diodes (OLEDs) | Displays, solid-state lighting | Modification of the electronic properties through substituent effects. |
| Porous Organic Cages | Gas storage, separation | Self-assembly of naphthylphenol-derived building blocks. |
Deeper Understanding of Biological Mechanisms through Advanced Omics Technologies
To fully harness the potential of this compound in biological applications, a deeper understanding of its mechanisms of action is essential. Advanced "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer a holistic approach to investigating the complex interactions of this compound within biological systems. nih.govmdpi.com These high-throughput techniques can provide a comprehensive view of the cellular response to this compound exposure. mdpi.comnih.gov
Future research directions will likely involve:
Proteomics: Identifying the protein targets of this compound and its derivatives to elucidate their mechanism of action. nih.gov Chemical proteomics approaches can be employed to pinpoint specific protein interactions. nih.gov
Metabolomics: Studying the metabolic fate of this compound and its impact on endogenous metabolic pathways. nih.govmdpi.com This can reveal key information about its bioavailability and bioactivity. nih.gov
Transcriptomics: Analyzing changes in gene expression profiles in response to treatment with this compound to identify affected signaling pathways.
| Omics Technology | Research Focus | Expected Outcome |
| Genomics | Identifying genetic factors influencing the response to this compound. | Personalized medicine applications. mdpi.com |
| Transcriptomics | Characterizing changes in gene expression upon exposure. | Understanding of affected cellular pathways. |
| Proteomics | Identifying direct protein binding partners. | Elucidation of the mechanism of action. |
| Metabolomics | Tracking the metabolic fate and effects on cellular metabolism. | Insights into bioavailability and bioactivity. nih.gov |
Integration of Naphthylphenol Derivatives with Nanotechnology for Novel Applications
The convergence of nanotechnology and materials science opens up exciting possibilities for the application of this compound derivatives. nano.gov Encapsulating or conjugating these compounds with nanoparticles can enhance their stability, solubility, and bioavailability, leading to improved performance in various applications. bg.ac.rs
Emerging research avenues in this domain include:
Drug Delivery: The development of nanoparticle-based systems for the targeted delivery of bioactive naphthylphenol derivatives.
Sensing and Diagnostics: The use of functionalized nanoparticles incorporating the naphthylphenol moiety for the detection of specific analytes.
Advanced Coatings: The creation of nanocomposite materials with enhanced properties, such as UV resistance and antimicrobial activity, by incorporating naphthylphenol derivatives. nih.gov
| Nanotechnology Application | Naphthylphenol Derivative Role | Potential Benefit |
| Nanomedicine | Active pharmaceutical ingredient | Enhanced therapeutic efficacy and reduced side effects. |
| Biosensors | Recognition element | High sensitivity and selectivity for target molecules. |
| Smart Packaging | Active agent | Improved food preservation and safety monitoring. nih.gov |
Computational Design and Predictive Modeling for Targeted Property Optimization
Computational chemistry and molecular modeling are becoming indispensable tools for the rational design and optimization of molecules with desired properties. In the context of this compound, these methods can accelerate the discovery of new derivatives with enhanced performance for specific applications.
Future research will heavily rely on:
Quantum Chemical Calculations: To predict the electronic, optical, and reactive properties of novel this compound derivatives.
Molecular Docking and Dynamics Simulations: To investigate the binding of these compounds to biological targets and to understand their mechanism of action at the molecular level.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models: To establish correlations between the molecular structure and the biological activity or physical properties of a series of naphthylphenol derivatives.
| Computational Method | Application Area | Predicted Properties |
| Density Functional Theory (DFT) | Materials Science | Electronic structure, absorption spectra, reactivity. |
| Molecular Docking | Drug Discovery | Binding affinity, interaction modes with target proteins. |
| QSAR/QSPR | Toxicology, Materials Science | Toxicity, solubility, thermal stability. |
Q & A
Q. Optimization factors :
- Catalyst loading : Lower Pd concentrations (0.5-1 mol%) reduce costs without compromising yield.
- Temperature : Reactions often proceed at 80-100°C, but microwave-assisted synthesis can reduce time and energy .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution efficiency .
Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Aromatic protons appear at δ 6.8-8.5 ppm, with coupling patterns distinguishing para-substituted phenol moieties .
- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles (e.g., C-C bond lengths ~1.40 Å) and hydrogen-bonding networks .
- FT-IR : O-H stretches (3200-3600 cm⁻¹) and aromatic C=C (1600 cm⁻¹) confirm functional groups .
Validation tip : Cross-reference melting points (45-48°C) with differential scanning calorimetry (DSC) .
Advanced: How do substituents on the phenol ring influence the reactivity of this compound in transesterification or electrophilic substitution?
Q. Answer :
- Electron-donating groups (EDGs) : Methoxy or methyl groups at the para position increase electron density, accelerating electrophilic substitution (e.g., nitration) but may sterically hinder bulky reagents .
- Electron-withdrawing groups (EWGs) : Nitro or chloro groups reduce reactivity in Friedel-Crafts but enhance oxidative stability. For example, 4-nitrophenyl derivatives require harsher conditions for transesterification .
Case study : Naphthalen-2-yl benzoate reacts with phenol (pKa ~10) in 89% yield under mild conditions, while 4-chlorophenyl benzoate is unreactive due to EWG effects .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Q. Answer :
- PPE : Wear nitrile gloves and safety goggles to avoid skin/eye irritation .
- Ventilation : Use fume hoods due to its phenolic odor and potential respiratory toxicity.
- Storage : Keep in amber glass vials at 2-8°C to prevent photodegradation .
Waste disposal : Neutralize with dilute NaOH before incineration to avoid environmental release.
Advanced: How can DFT calculations predict hydrogen-bonding interactions and electronic properties of this compound derivatives?
Q. Answer :
- Hydrogen-bonding analysis : DFT (B3LYP/6-311G**) models reveal O-H···π interactions (2.8-3.2 Å) stabilizing crystal lattices .
- Frontier orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with redox stability. Electron-deficient substituents lower LUMO energy, enhancing electrophilicity .
Validation : Compare computed IR spectra with experimental data to confirm accuracy .
Advanced: What role does this compound play in medicinal chemistry, particularly enzyme inhibition?
Q. Answer :
- 5-Lipoxygenase (5-LOX) inhibition : Derivatives like 4-{N-[(naphthalen-2-yl)methyl]-4-methylbenzenesulfonamido}benzoic acid show IC₅₀ values <10 µM by blocking arachidonic acid binding .
- Antiplasmodial activity : Chalcone derivatives with naphthyl-phenol scaffolds inhibit Plasmodium falciparum via heme polymerization disruption .
Screening tip : Use fluorescence polarization assays to quantify binding affinities .
Basic: How are crystal packing and intermolecular interactions analyzed in this compound derivatives?
Q. Answer :
- Graph-set analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using Etter’s rules to map supramolecular architectures .
- Crystallographic software : SHELXL refines disorder models and thermal parameters, critical for accurate density functional theory (DFT) inputs .
Example : The crystal structure of 3-[4-(1-methylethyl)phenyl]-1-(naphthalen-2-yl)prop-2-en-1-one shows π-π stacking (3.5 Å) and C-H···O interactions .
Advanced: What mechanistic insights explain the oxidation of this compound to quinones?
Q. Answer :
- Pathway : Two-electron oxidation via cytochrome P450 or chemical oxidants (e.g., KMnO₄) forms 2,5-cyclohexadiene-1,4-dione (quinone).
- Kinetics : Reaction rates depend on pH; alkaline conditions favor deprotonation and radical intermediates .
Application : Quinones act as electron mediators in biosensors or organic semiconductors.
Advanced: How can contradictory reactivity data in literature be resolved for naphthyl-phenol derivatives?
Q. Answer :
- Systematic benchmarking : Compare reaction conditions (e.g., solvent purity, catalyst source) across studies. For example, Pd(PPh₃)₄ vs. Pd(OAc)₂ may yield divergent Suzuki coupling efficiencies .
- Controlled replicates : Reproduce experiments with in-situ IR monitoring to detect intermediate species .
Case study : Discrepancies in transesterification yields (e.g., 89% vs. <5%) arise from trace moisture deactivating catalysts .
Advanced: What strategies enable regioselective functionalization of this compound for drug design?
Q. Answer :
- Directed ortho-metalation : Use tert-butoxycarbonyl (BOC) protecting groups to direct lithiation at the ortho position .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) adds triazole moieties for pharmacokinetic optimization .
Example : 4-(Naphthalen-2-yl)thiazol-2-amine, synthesized via Hantzsch thiazole formation, shows enhanced bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
